molecular formula C11H8N6O2 B2887431 [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile CAS No. 1396637-93-6

[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile

Cat. No.: B2887431
CAS No.: 1396637-93-6
M. Wt: 256.225
InChI Key: ZDOHRVGHVHRCOG-UHFFFAOYSA-N
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Description

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole ring at the 7-position and an acetonitrile group at the 2-position. This structure combines electron-deficient aromatic systems (oxadiazole and triazole) with a polar nitrile group, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or ligand for biological targets. The oxadiazole moiety is known for metabolic stability and hydrogen-bonding capacity, while the triazolopyridine scaffold contributes to π-π stacking interactions in protein binding .

Properties

IUPAC Name

2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c1-7-13-10(19-15-7)8-2-4-16-9(6-8)14-17(5-3-12)11(16)18/h2,4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOHRVGHVHRCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . Subsequent steps involve the construction of the triazolopyridine core, often through cyclization reactions facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown promise due to its potential biological activities. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. Its heterocyclic structure is often associated with antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the uniqueness of [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile, we compare it with structurally analogous compounds from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
This compound Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazole (C7), acetonitrile (C2) Potential kinase inhibition, metabolic stability
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazole (C8), benzoxazolone-acetamide (C3) Enhanced solubility, protease inhibition
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles 1,2,4-Oxadiazole Pyrimidinone, aryl substituents Anticancer activity, improved bioavailability
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolopyridine Quinoline, ester group Fluorescent probes, DNA intercalation

Key Observations

Structural Diversity: The target compound distinguishes itself through the triazolopyridine-oxadiazole-acetonitrile triad. In contrast, analogs like the benzoxazolone-acetamide derivative (Table 1, Row 2) prioritize bulkier substituents for solubility enhancement, albeit at the cost of synthetic complexity .

Functional Group Impact :

  • The acetonitrile group in the target compound likely enhances electrophilicity and binding to cysteine residues in enzymes, a trait absent in ester- or amide-substituted analogs (Rows 2–4). This property aligns with kinase inhibitor design principles.
  • The 3-methyl-1,2,4-oxadiazole moiety, shared with the compound in Row 2, contributes to metabolic resistance compared to unmethylated oxadiazoles, which are prone to enzymatic hydrolysis .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs cyclocondensation strategies similar to those for 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (), where acetonitrile acts as a nitrile source under acidic conditions . However, the triazolopyridine core requires multistep regioselective cyclization, increasing synthetic difficulty relative to simpler pyrazolopyridines (Row 4) .

The absence of a quinoline or pyrimidinone moiety (cf. Rows 3–4) may reduce DNA intercalation or topoisomerase inhibition, focusing activity on kinase targets .

Research Findings and Data Gaps

  • Toxicity Profile : Analogous oxadiazoles (e.g., zinc/lead compounds in ) highlight the need for rigorous toxicity screening, particularly for nitrile-containing molecules .
  • Computational Studies : Molecular docking of the triazolopyridine-oxadiazole system (using software like SHELX, ) could predict binding modes to kinases or proteases .

Biological Activity

The compound [7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H8N6O2C_{11}H_8N_6O_2 with a molecular weight of approximately 256.22 g/mol. The compound contains multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₈N₆O₂
Molecular Weight256.22 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole and oxadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that it possesses notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Properties

A study published in 2020 highlighted the anticancer potential of similar oxadiazole derivatives. The compound was tested against human colon carcinoma cell lines, showing moderate cytotoxic effects. The results suggested that the presence of the oxadiazole and triazole moieties plays a crucial role in enhancing anticancer activity.

Cell LineIC50 (µM)
Human Colon Carcinoma25 - 50

The proposed mechanism of action for the biological activity of this compound involves interference with nucleic acid synthesis and inhibition of specific enzymes critical for microbial and cancer cell proliferation. Docking studies suggest that it binds effectively to target proteins involved in these processes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent research article reported the synthesis and testing of various derivatives based on the triazole framework. The compound exhibited promising results against M. tuberculosis, with MIC values indicating strong potential as an anti-tubercular agent .
  • Anticancer Activity Assessment : Another study focused on the evaluation of similar compounds against different cancer cell lines. The findings indicated that compounds with structural similarities to this compound showed significant cytotoxicity with IC50 values ranging from 20 to 40 µM .

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